molecular formula C14H16O2S B13370360 2-Methyl-3-[(phenylsulfinyl)methyl]-2-cyclohexen-1-one

2-Methyl-3-[(phenylsulfinyl)methyl]-2-cyclohexen-1-one

Cat. No.: B13370360
M. Wt: 248.34 g/mol
InChI Key: UGPXLUORNNNMMA-UHFFFAOYSA-N
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Description

2-Methyl-3-[(phenylsulfinyl)methyl]-2-cyclohexen-1-one is an organic compound with a unique structure that includes a cyclohexenone ring substituted with a methyl group and a phenylsulfinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[(phenylsulfinyl)methyl]-2-cyclohexen-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-2-cyclohexen-1-one with phenylsulfinylmethyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[(phenylsulfinyl)methyl]-2-cyclohexen-1-one undergoes various types of chemical reactions, including:

    Oxidation: The phenylsulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylsulfinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-3-[(phenylsulfinyl)methyl]-2-cyclohexen-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-3-[(phenylsulfinyl)methyl]-2-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. The phenylsulfinyl group can undergo redox reactions, influencing the compound’s reactivity and interactions with biological molecules. Additionally, the cyclohexenone ring can participate in various chemical transformations, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-phenylsulfinylacetate: Similar in structure but with an acetate group instead of a cyclohexenone ring.

    (2-Phenyl-3-[(phenylsulfinyl)methyl]cyclopropyl)benzene: Contains a cyclopropyl ring instead of a cyclohexenone ring.

Uniqueness

2-Methyl-3-[(phenylsulfinyl)methyl]-2-cyclohexen-1-one is unique due to its specific combination of a cyclohexenone ring and a phenylsulfinylmethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H16O2S

Molecular Weight

248.34 g/mol

IUPAC Name

3-(benzenesulfinylmethyl)-2-methylcyclohex-2-en-1-one

InChI

InChI=1S/C14H16O2S/c1-11-12(6-5-9-14(11)15)10-17(16)13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-10H2,1H3

InChI Key

UGPXLUORNNNMMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCCC1=O)CS(=O)C2=CC=CC=C2

Origin of Product

United States

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